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Compound of Interest

Compound Name: Ceftazidime sodium

Cat. No.: B1231384 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ceftazidime sodium in

cell culture-based infection models. This document outlines the mechanism of action, provides

detailed experimental protocols for evaluating its efficacy and cytotoxicity, and presents

relevant quantitative data to support in vitro research.

Introduction
Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity

against many Gram-negative and some Gram-positive bacteria.[1][2] Its efficacy, particularly

against Pseudomonas aeruginosa, makes it a critical tool in both clinical settings and in vitro

infection models.[1][3] Understanding its application in cell culture is essential for studying host-

pathogen interactions, bacterial pathogenesis, and for the preclinical assessment of

antibacterial agents.

Mechanism of Action
Ceftazidime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][4] Like

other β-lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs), which

are enzymes essential for the final steps of peptidoglycan synthesis.[2][4][5] This disruption

leads to a compromised cell wall, causing bacterial cell lysis and death.[2][4] Ceftazidime has a

high affinity for PBP-3 of Gram-negative bacteria, which is involved in cell division.[4][5] Its

chemical structure, featuring a C=N-OCH3 group, provides enhanced stability against many β-
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lactamase enzymes produced by Gram-negative bacteria, which are a common mechanism of

antibiotic resistance.[1]
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Mechanism of Ceftazidime Action.

Quantitative Data
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of Ceftazidime against common bacterial

pathogens. MICs are the lowest concentration of an antimicrobial that will inhibit the visible

growth of a microorganism after overnight incubation.[6]
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Bacterial Species MIC50 (µg/mL) MIC90 (µg/mL) MIC Range (µg/mL)

Pseudomonas

aeruginosa
2 8 ≤0.12 - >32

Escherichia coli ≤0.12 0.25 ≤0.12 - >8

Klebsiella

pneumoniae
0.25 1 0.25 - >256

Staphylococcus

aureus
8 >32 4 - 1024

Note: MIC values can vary depending on the specific strain and testing conditions.

Cytotoxicity
Ceftazidime generally exhibits low cytotoxicity to mammalian cells at therapeutic

concentrations. A study assessing combinations including Ceftazidime on human cell lines

HEK-293 (human embryonic kidney) and THLE-2 (human liver epithelial) found that cell viability

remained high.[7][8] For instance, a combination of Ceftazidime, cellulase, and an anti-

inflammatory agent maintained approximately 88.5% cell viability at 62.5 µg/mL in HEK-293

cells.[8] Another study noted negligible cytotoxicity of Ceftazidime on Vero E6 and 293T cells

even at high concentrations.[1]

Cell Line Assay Concentration Result

HEK-293 MTT
62.5 - 1000 µg/mL (in

combination)

Dose-dependent

reduction in viability,

but generally high.[8]

THLE-2 MTT
62.5 - 1000 µg/mL (in

combination)

Minimal cytotoxicity

observed.[8]

Vero E6 CCK-8
Up to high

concentrations

Negligible cytotoxicity.

[1]

293T CCK-8
Up to high

concentrations

Negligible cytotoxicity.

[1]
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Note: Specific CC50 values for Ceftazidime alone on cell lines such as A549, THP-1, and

Caco-2 are not consistently reported in the reviewed literature. It is recommended to determine

the CC50 experimentally for the specific cell line and conditions used in your infection model.

Experimental Protocols
Protocol for Determining Minimum Inhibitory
Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines

and is suitable for determining the MIC of Ceftazidime against a variety of bacterial strains.
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Workflow for MIC Determination.

Materials:
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Ceftazidime sodium powder

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

Bacterial strain of interest

Sterile 96-well microtiter plates

Spectrophotometer or McFarland standards

Sterile tubes and pipettes

Incubator (37°C)

Procedure:

Prepare Ceftazidime Stock Solution: Prepare a stock solution of Ceftazidime in a suitable

solvent (e.g., sterile distilled water) at a concentration that is at least twice the highest

concentration to be tested. Filter-sterilize the solution.

Prepare Bacterial Inoculum: From a fresh bacterial culture (18-24 hours old), prepare a

bacterial suspension in sterile saline or MHB to match the turbidity of a 0.5 McFarland

standard (approximately 1.5 x 10^8 CFU/mL).

Dilute Inoculum: Dilute the standardized bacterial suspension in MHB to achieve a final

concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

Prepare Microtiter Plate:

Add 100 µL of sterile MHB to all wells of a 96-well plate.

Add 100 µL of the 2x Ceftazidime stock solution to the first column of wells.

Perform a two-fold serial dilution by transferring 100 µL from the first column to the

second, mixing well, and repeating this process across the desired number of columns.

Discard 100 µL from the last column of the dilution series.
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Inoculate Plate: Add 5 µL of the diluted bacterial inoculum to each well, resulting in a final

volume of 105 µL and the desired final bacterial concentration. Leave one well with

uninoculated broth as a sterility control and one well with inoculated broth without antibiotic

as a growth control.

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

Determine MIC: The MIC is the lowest concentration of Ceftazidime that completely inhibits

visible bacterial growth. This can be determined by visual inspection or by reading the optical

density at 600 nm (OD600) with a plate reader.

Protocol for Determining Mammalian Cell Cytotoxicity
(CC50) by MTT Assay
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of

Ceftazidime on a mammalian cell line.

Materials:

Mammalian cell line of interest (e.g., A549, THP-1, Caco-2)

Complete cell culture medium

Ceftazidime sodium

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 5

x 10^4 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2
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incubator to allow for cell attachment.

Prepare Ceftazidime Dilutions: Prepare a series of two-fold dilutions of Ceftazidime in

complete cell culture medium at concentrations that are 2x the final desired concentrations.

Treat Cells: Remove the medium from the wells and add 100 µL of the prepared Ceftazidime

dilutions to the respective wells in triplicate. Include wells with cells and fresh medium as an

untreated control (100% viability) and wells with medium only as a blank control.

Incubation: Incubate the plate for 24-72 hours (depending on the cell line and experimental

design) at 37°C in a 5% CO2 incubator.

MTT Assay:

Carefully remove the medium containing Ceftazidime.

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

Remove the MTT-containing medium and add 100 µL of solubilization solution to each well

to dissolve the formazan crystals.

Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate

reader.

Calculate CC50:

Subtract the average absorbance of the blank control from all other readings.

Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance

of Treated Wells / Absorbance of Untreated Control Wells) x 100.

Plot the percentage of cell viability against the logarithm of the Ceftazidime concentration

and use a non-linear regression analysis to determine the CC50 value.
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Protocol for In Vitro Infection Model: P. aeruginosa
Infection of A549 Lung Epithelial Cells
This protocol provides a general framework for studying the efficacy of Ceftazidime in an in

vitro model of lung infection.
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Workflow for In Vitro Infection Model.
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Materials:

A549 human lung adenocarcinoma cell line

Pseudomonas aeruginosa strain

Complete cell culture medium (e.g., DMEM with 10% FBS)

Antibiotic-free medium for infection

Ceftazidime sodium

Sterile PBS

Sterile water with 0.1% Triton X-100 for cell lysis

Agar plates for bacterial enumeration (e.g., Luria-Bertani agar)

Procedure:

Cell Culture: Seed A549 cells into 24-well plates at a density that will result in a confluent

monolayer on the day of infection (e.g., 2 x 10^5 cells/well). Incubate for 24-48 hours.

Bacterial Preparation: Culture P. aeruginosa overnight in an appropriate broth. On the day of

the experiment, subculture the bacteria to obtain a log-phase culture. Wash the bacteria with

sterile PBS and resuspend in antibiotic-free cell culture medium.

Infection of Cells:

Wash the A549 cell monolayer twice with sterile PBS.

Add the bacterial suspension to the cells at a desired multiplicity of infection (MOI), for

example, 10 bacteria per cell (MOI=10).

Incubate for a set period (e.g., 2 hours) to allow for bacterial adhesion and/or invasion.

Ceftazidime Treatment:
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After the infection period, aspirate the medium and wash the cells three times with sterile

PBS to remove non-adherent bacteria.

Add fresh cell culture medium containing various concentrations of Ceftazidime (e.g., 1x,

10x, 100x MIC). Include an untreated infected control.

Incubate for the desired treatment duration (e.g., 2, 4, 8, or 24 hours).

Quantification of Bacteria:

To quantify intracellular bacteria, first treat with a high concentration of an antibiotic that

does not penetrate eukaryotic cells (e.g., gentamicin at 100 µg/mL for 1 hour) to kill

extracellular bacteria. Then wash and proceed with lysis.

To quantify total cell-associated bacteria, proceed directly to lysis after the Ceftazidime

treatment.

Aspirate the medium and wash the cells with PBS.

Lyse the A549 cells by adding a solution of 0.1% Triton X-100 in sterile water and

incubating for 10-15 minutes.

Perform serial dilutions of the cell lysate in sterile PBS.

Plate the dilutions onto agar plates and incubate overnight at 37°C.

Count the resulting colonies to determine the number of colony-forming units (CFU) per

well.

Conclusion
Ceftazidime sodium is a valuable tool for in vitro infection studies due to its potent activity

against clinically relevant pathogens and its low cytotoxicity. The protocols provided herein offer

a standardized approach to evaluating its antibacterial efficacy and impact on host cells.

Researchers should optimize these protocols for their specific cell lines, bacterial strains, and

experimental objectives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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